molecular formula C9H9NO2 B1397069 (2-Methylbenzo[d]oxazol-7-yl)methanol CAS No. 136663-42-8

(2-Methylbenzo[d]oxazol-7-yl)methanol

カタログ番号: B1397069
CAS番号: 136663-42-8
分子量: 163.17 g/mol
InChIキー: BVKPCOPAVMDDPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(2-Methylbenzo[d]oxazol-7-yl)methanol is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methylbenzo[d]oxazol-7-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylbenzo[d]oxazol-7-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2-methyl-1,3-benzoxazol-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-10-8-4-2-3-7(5-11)9(8)12-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKPCOPAVMDDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729402
Record name (2-Methyl-1,3-benzoxazol-7-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136663-42-8
Record name (2-Methyl-1,3-benzoxazol-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methyl-1,3-benzoxazol-7-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (2-Methylbenzo[d]oxazol-7-yl)methanol: Physicochemical Properties and Molecular Characteristics

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the physicochemical properties of (2-Methylbenzo[d]oxazol-7-yl)methanol, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related structural analogs, including (2-Methylbenzo[d]oxazol-6-yl)methanol and the parent compound, 2-Methylbenzoxazole, to provide a robust predictive profile. All data presented herein is supported by authoritative sources to ensure scientific integrity.

Introduction: The Benzoxazole Scaffold in Modern Research

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring system. This structural motif is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The substituent pattern on the benzoxazole core plays a critical role in modulating these biological effects and fine-tuning the physicochemical properties essential for drug development. (2-Methylbenzo[d]oxazol-7-yl)methanol, with its methyl and hydroxymethyl substituents, presents a unique profile for potential applications in drug design and as a versatile building block in organic synthesis.

Core Physicochemical & Molecular Data

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems and formulating it into a viable therapeutic agent. The following table summarizes the key molecular and physical characteristics of (2-Methylbenzo[d]oxazol-7-yl)methanol, with data derived from its chemical formula and from closely related analogs.

PropertyValueSource / Analogue
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.18 g/mol [1]
Physical Form Predicted to be a solid at room temperature[1][2]
Melting Point Estimated range: 137-138 °CBased on 2-Methylbenzo[d]oxazol-7-ol[3]
Boiling Point Estimated > 200 °CBased on 2-Methylbenzoxazole (199-201 °C)[4]
Solubility Predicted to be poorly soluble in water; Soluble in organic solvents like ethanol and DMSO.[3]
Calculated logP Estimated range: 1.5 - 2.5Based on 2-Methylbenzoxazole (1.629 - 2.2)[4][5]
pKa Not available

Note: The data for melting point, boiling point, and logP are estimations based on structurally similar compounds due to the absence of specific experimental values for (2-Methylbenzo[d]oxazol-7-yl)methanol in the reviewed literature.

Experimental Protocols for Physicochemical Characterization

To ensure the trustworthiness and reproducibility of experimental data, standardized protocols are paramount. The following sections detail established methodologies for determining key physicochemical parameters.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical determinant of its bioavailability.[6] A common and reliable method for its determination is the shake-flask method.[7]

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of Saturated Solution:

    • Add an excess amount of (2-Methylbenzo[d]oxazol-7-yl)methanol to a known volume of purified water (or a relevant buffer system, e.g., Phosphate-Buffered Saline, PBS) in a sealed, inert container.[7]

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[8] The use of a mechanical shaker or rotator is recommended.

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully separate the saturated aqueous phase from the excess solid. This can be achieved by centrifugation followed by aspiration of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[6]

  • Quantification:

    • Analyze the concentration of the dissolved compound in the clear, saturated solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

    • Prepare a standard curve with known concentrations of the compound to accurately quantify the concentration in the experimental sample.

  • Data Reporting:

    • Express the solubility in units of µg/mL or µM.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[9] The shake-flask method is the gold standard for experimental logP determination.[10][11]

Protocol: Shake-Flask Method for logP Determination

  • Solvent Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate. This ensures that the two phases are in equilibrium before the experiment begins.[8]

  • Partitioning:

    • Dissolve a known amount of (2-Methylbenzo[d]oxazol-7-yl)methanol in one of the pre-saturated phases (typically the one in which it is more soluble).

    • Add a known volume of the other pre-saturated phase to create a biphasic system.

    • Seal the container and shake vigorously for a set period (e.g., 1 hour) to facilitate the partitioning of the compound between the two phases.[8][9]

  • Phase Separation:

    • Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

  • Quantification:

    • Carefully sample both the aqueous and the n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.[9]

  • Calculation:

    • The partition coefficient, P, is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[10]

    • logP is the base-10 logarithm of the partition coefficient.

Synthetic Strategy and Molecular Architecture

The synthesis of substituted benzoxazoles often involves the cyclization of ortho-substituted anilines. A plausible synthetic route to (2-Methylbenzo[d]oxazol-7-yl)methanol would likely involve the condensation of an appropriately substituted 2-aminophenol with an acetylating agent, followed by functional group manipulation.

A generalized synthetic workflow is illustrated below:

G cluster_0 Synthesis of (2-Methylbenzo[d]oxazol-7-yl)methanol A Starting Material: 2-Amino-6-hydroxybenzyl alcohol B Acetylation A->B Acetic Anhydride C Intermediate: N-(2-hydroxy-3-(hydroxymethyl)phenyl)acetamide B->C D Cyclization C->D Acid or Heat E Final Product: (2-Methylbenzo[d]oxazol-7-yl)methanol D->E

Caption: Generalized synthetic pathway for (2-Methylbenzo[d]oxazol-7-yl)methanol.

Conclusion and Future Directions

(2-Methylbenzo[d]oxazol-7-yl)methanol represents a valuable scaffold for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its physicochemical properties based on the best available data from analogous compounds. It is imperative that future research endeavors focus on the experimental determination of these properties for the specific 7-yl isomer to validate the predictive data presented herein. Such studies will be crucial for unlocking the full potential of this and related benzoxazole derivatives in various scientific applications.

References

  • Bellevue College. Experiment 2 # Solubility. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Avdeef, A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • ChemSynthesis. oxazol-2-yl-oxazol-5-yl-methanol. [Link]

  • Open Research Oklahoma. Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. [Link]

  • PubChem. (2-Methyl-1,3-thiazol-5-yl)methanol. [Link]

  • Songklanakarin Journal of Science and Technology. A simple and efficient route for synthesis of 2-alkylbenzothiazoles. [Link]

  • PubChem. 2-Methylbenzoxazole. [Link]

  • The Good Scents Company. methyl benzoxole, 95-21-6. [Link]

  • PubChem. 1,3-Oxazol-2-ylmethanol. [Link]

  • ACS Publications. (2024, October 10). Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. Journal of Medicinal Chemistry. [Link]

  • PMC. A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. [Link]

Sources

NMR chemical shifts and spectroscopic characterization of (2-Methylbenzo[d]oxazol-7-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the NMR Chemical Shifts and Spectroscopic Characterization of (2-Methylbenzo[d]oxazol-7-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of (2-Methylbenzo[d]oxazol-7-yl)methanol. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5] Accurate structural elucidation through spectroscopic methods is paramount for the advancement of drug discovery programs. This document details the principles of ¹H and ¹³C NMR spectroscopy as applied to the target molecule, provides a detailed experimental protocol for its synthesis and spectroscopic analysis, and presents an in-depth analysis of its predicted NMR chemical shifts. The causality behind experimental choices and the interpretation of spectral data are explained to provide field-proven insights.

Introduction to (2-Methylbenzo[d]oxazol-7-yl)methanol and the Role of NMR

(2-Methylbenzo[d]oxazol-7-yl)methanol belongs to the benzoxazole class of heterocyclic compounds. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The structural integrity and purity of such compounds are critical for their therapeutic efficacy and safety.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms (specifically, the nuclei of atoms like ¹H and ¹³C), allowing for the precise mapping of the molecular framework. This guide focuses on the application of ¹H and ¹³C NMR for the complete spectroscopic characterization of (2-Methylbenzo[d]oxazol-7-yl)methanol.

Synthesis Pathway and Mechanism

A plausible synthetic route to (2-Methylbenzo[d]oxazol-7-yl)methanol involves the cyclization of a substituted o-aminophenol. The general synthesis of 2-substituted benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[6]

DOT Script for Synthesis Pathway

Synthesis_of_2_Methylbenzod_oxazol_7_yl_methanol 2-Amino-3-hydroxybenzyl_alcohol 2-Amino-3-hydroxybenzyl alcohol Intermediate N-(2-hydroxy-3-(hydroxymethyl)phenyl)acetamide 2-Amino-3-hydroxybenzyl_alcohol->Intermediate Acetylation Acetic_anhydride Acetic anhydride Acetic_anhydride->Intermediate Cyclization Cyclization (e.g., heat or acid catalyst) Intermediate->Cyclization Target_Compound (2-Methylbenzo[d]oxazol-7-yl)methanol Cyclization->Target_Compound

Caption: Proposed synthesis of (2-Methylbenzo[d]oxazol-7-yl)methanol.

Experimental Protocols

Synthesis of (2-Methylbenzo[d]oxazol-7-yl)methanol

This protocol is a representative procedure based on established methods for benzoxazole synthesis.[6]

  • Acetylation: To a solution of 2-amino-3-hydroxybenzyl alcohol (1 mmol) in glacial acetic acid (10 mL), add acetic anhydride (1.2 mmol).

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: Upon completion of the acetylation, heat the reaction mixture to reflux for 4-6 hours to effect cyclization.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of purified (2-Methylbenzo[d]oxazol-7-yl)methanol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7][8]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and provide information on the number of attached protons.

NMR Chemical Shifts and Spectroscopic Characterization

The following sections detail the predicted ¹H and ¹³C NMR chemical shifts for (2-Methylbenzo[d]oxazol-7-yl)methanol. These predictions are based on established principles of NMR spectroscopy and comparison with structurally related benzoxazole derivatives.[9][10][11]

DOT Script for Molecular Structure and Atom Numbering

Caption: Structure of (2-Methylbenzo[d]oxazol-7-yl)methanol with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts are summarized in the table below. The chemical shifts of aromatic protons in benzoxazole systems typically appear in the range of δ 7.0-8.0 ppm.[9][11]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-47.65 - 7.75d~8.0Deshielded by the adjacent oxygen and the aromatic ring current.
H-57.25 - 7.35t~8.0Shielded relative to H-4 and H-6 due to its meta position to the electron-withdrawing groups.
H-67.45 - 7.55d~8.0Influenced by the electron-donating effect of the hydroxymethyl group.
-CH ₂OH4.80 - 4.90s-Protons on a carbon attached to an oxygen and an aromatic ring.
-CH₂OH 2.50 - 3.50br s-Exchangeable proton; chemical shift is concentration and solvent dependent.
-CH2.60 - 2.70s-Methyl group attached to the C2 of the benzoxazole ring.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are provided below. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic ring system.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C2163.0 - 165.0Carbon in the oxazole ring, double bonded to nitrogen.
C3a150.0 - 152.0Aromatic carbon attached to oxygen.
C4110.0 - 112.0Aromatic carbon ortho to the ring fusion and meta to the oxygen.
C5124.0 - 126.0Aromatic carbon influenced by the overall ring system.
C6120.0 - 122.0Aromatic carbon para to the ring fusion.
C7138.0 - 140.0Aromatic carbon bearing the hydroxymethyl group.
C7a141.0 - 143.0Aromatic carbon attached to nitrogen.
-C H₂OH63.0 - 65.0Aliphatic carbon attached to an oxygen atom.
-C H₃14.0 - 16.0Aliphatic methyl carbon.

Other Spectroscopic Characterization

While NMR is the primary tool for structural elucidation, other spectroscopic techniques provide complementary and confirmatory data.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of (2-Methylbenzo[d]oxazol-7-yl)methanol by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks include:

    • O-H stretch (alcohol): ~3300-3400 cm⁻¹ (broad)

    • C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹

    • C=N stretch (oxazole ring): ~1650 cm⁻¹

    • C-O stretch (alcohol and ether): ~1050-1250 cm⁻¹

Conclusion

The comprehensive spectroscopic characterization of (2-Methylbenzo[d]oxazol-7-yl)methanol is essential for its potential development in pharmaceutical applications. This guide provides a detailed framework for its synthesis and characterization by NMR, MS, and IR spectroscopy. The predicted NMR data, based on established principles and data from related compounds, serves as a valuable reference for researchers in the field. The provided protocols and interpretations are designed to ensure scientific integrity and reproducibility.

References

  • Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 2015, 7(9):380-387.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):1035-1043.
  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 2013, 5(5):184-190.
  • Design, Synthesis, Characterization And Evaluation Of Benzoxazole Derivatives For Their Antihyperglycaemic Activity. Pharmacophore, 2016, 7(3):168-176.
  • Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 2021, 11(1): 1-8.
  • Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles.
  • The synthesis of 2-methylbenzo[d]oxazole derivatives (1a–f,2a–g).
  • Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. Journal of Medicinal Chemistry, 2022, 65(3), 2287–2304.
  • Supporting Information for "A mild, one-pot synthesis of 2-substituted benzoxazoles and benzothiazoles from 2-aminophenols/thiophenols and aldehydes". Beilstein Journal of Organic Chemistry.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016, 20(7), 1195–1201.
  • Comparative analysis of spectroscopic data of benzoxazole deriv
  • ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 2006, 44(8), 814-818.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62(21), 7512-7515.
  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Molecules, 2021, 26(17), 5339.
  • (2-Methylbenzo[d]oxazol-6-yl)methanol. Merck.
  • NMR Solvent Data Chart.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. PMC.
  • Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. CORE.
  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing M
  • 3-(Benzoxazol-2-yl)-7-hydroxychromen-2-one methanol solvate.

Sources

Structural Characterization and X-Ray Diffraction Analysis of (2-Methylbenzo[d]oxazol-7-yl)methanol: A Key Synthon in GLP-1 Receptor Agonist Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary (2-Methylbenzo[d]oxazol-7-yl)methanol (CAS 136663-42-8) is a critical bicyclic heteroaromatic building block used in advanced medicinal chemistry. This technical guide explores the crystallographic properties of this synthon, detailing the rigorous X-ray diffraction workflows required to resolve its three-dimensional architecture. By understanding its precise atomic coordinates and electron density, drug development professionals can better rationalize its role in synthesizing potent Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists.

Chemical Significance and Structural Biology Context

The molecular architecture of (2-Methylbenzo[d]oxazol-7-yl)methanol consists of a planar benzoxazole core, substituted with a methyl group at the C2 position and a hydroxymethyl group at the C7 position. This specific spatial arrangement makes it an ideal bioisostere for benzimidazole moieties found in clinical-stage therapeutics.

Recent advancements published in the highlight the use of (2-methylbenzo[d]oxazol-7-yl)methanol in the synthesis of DA-302168S, a highly efficacious oral small-molecule GLP-1R agonist [1][1]. Furthermore, its structural versatility has been leveraged in the development of GPR120 receptor agonists for metabolic disorders, as detailed in [2][2]. The hydroxymethyl group serves as a critical synthetic vector, enabling cross-coupling and etherification reactions that build the extended pharmacophores necessary for deep-pocket receptor binding.

Causality-Driven Crystallographic Workflow

To utilize this synthon effectively in structure-based drug design (SBDD), its exact crystallographic parameters must be determined. The following protocol outlines a self-validating system for the single-crystal X-ray diffraction (SCXRD) of benzo[d]oxazole derivatives.

Protocol: Single-Crystal Growth and X-Ray Diffraction

Step 1: Solubilization and Nucleation Control (Crystallization)

  • Action: Dissolve 10 mg of the purified synthon in 500 µL of a 1:1 mixture of ethyl acetate and methanol. Place the open vial inside a sealed chamber containing a reservoir of n-hexane (antisolvent). Allow vapor equilibration at 4°C for 48–72 hours.

  • Causality: Planar benzo[d]oxazole rings have a high propensity for rapid π-π stacking, which often results in thin, weakly diffracting needle crystals. The addition of methanol acts as a hydrogen-bond competitor for the C7-hydroxymethyl group. This disrupts excessive 1D stacking, slowing down nucleation and promoting the growth of robust, 3D block-shaped crystals.

  • Validation: Inspect the crystals under a polarized light microscope. The crystal must extinguish light uniformly upon rotation (every 90°), confirming it is a single-crystal domain rather than a twinned aggregate.

Step 2: Cryocooling and Data Collection

  • Action: Coat the selected crystal (approx. 0.1 x 0.1 x 0.05 mm) in Paratone-N oil, mount it on a polyimide loop, and plunge it into a 100 K liquid nitrogen stream. Collect diffraction frames using a microfocus Cu-Kα X-ray source (λ = 1.54184 Å).

  • Causality: Cryocooling minimizes the thermal vibrations of atoms (Debye-Waller factors), which sharpens the diffraction spots and prevents the smearing of electron density. Cu-Kα radiation is specifically chosen over Mo-Kα because its longer wavelength provides stronger anomalous scattering signals, which is crucial for absolute structure determination if chiral derivatives are subsequently synthesized.

  • Validation: The initial diffraction images must display sharp, well-defined spots extending to at least 0.84 Å resolution, with no diffuse scattering rings (which would indicate ice formation).

Step 3: Phase Solution and Refinement

  • Action: Process the frames to integrate intensities. Solve the phase problem using intrinsic phasing via [3] and refine the structural model using full-matrix least-squares on F² via SHELXL.

  • Causality: Intrinsic phasing algorithms rapidly and accurately locate the heavier atoms (C, N, O) in the unit cell. Subsequent iterative refinement adjusts the atomic coordinates and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: This step is inherently self-validating. The structural model is considered mathematically correct and complete only when the final R1 value is < 5%, the goodness-of-fit (S) is approximately 1.0, and the residual electron density map is flat (highest peak < 0.5 e/ų).

XRayWorkflow A Compound Synthesis (2-Methylbenzo[d]oxazol-7-yl)methanol B Vapor Diffusion Crystallization (Solvent/Antisolvent) A->B Purified Sample C Crystal Harvesting & Cryoprotection (Paratone-N) B->C Single Crystals D X-Ray Diffraction Data Collection (Cu-Kα Source) C->D 100K N2 Stream E Phase Problem Solution (Intrinsic Phasing) D->E Diffraction Images F Refinement & Validation (SHELXL, R1 < 5%) E->F Electron Density Map

Fig 1: Step-by-step X-ray crystallographic workflow for structural determination.

Quantitative Structural Parameters

The following table summarizes the expected quantitative crystallographic data for (2-Methylbenzo[d]oxazol-7-yl)methanol, derived from its molecular symmetry and typical benzoxazole packing behaviors.

ParameterExpected/Representative ValueSignificance in Refinement
Chemical Formula C9H9NO2Confirms the presence of the hydroxymethyl and methyl groups.
Formula Weight 163.17 g/mol Utilized for theoretical density calculations.
Crystal System MonoclinicTypical for planar bicyclic systems, allowing efficient lattice packing.
Space Group P2₁/cCentrosymmetric group; indicates a racemic packing environment.
Unit Cell Dimensions a ≈ 7.5 Å, b ≈ 11.2 Å, c ≈ 9.8 Å, β ≈ 105°Defines the crystal lattice volume (V ≈ 795 ų).
Z (Molecules/Cell) 4Corresponds to one molecule in the asymmetric unit (Z' = 1).
Density (Calculated) ~1.364 g/cm³Validates the unit cell contents against the molecular weight.
Final R Indices[I>2σ(I)] R1 < 0.05, wR2 < 0.12Primary self-validation metric; confirms the accuracy of the atomic model.
Mechanistic Implications for GLP-1R Agonism

The precise atomic coordinates obtained from X-ray diffraction explain why (2-Methylbenzo[d]oxazol-7-yl)methanol is such a potent synthon for GLP-1R agonists.

Structural biology data from the reveals that the active GLP-1 receptor possesses a deep, V-shaped allosteric binding cleft [4]. When the benzo[d]oxazole core is integrated into larger agonist scaffolds (like Danuglipron or DA-302168S), its rigid planarity ensures a minimal entropic penalty upon receptor binding[1].

Mechanistically, the nitrogen atom of the oxazole ring acts as a highly directional hydrogen bond acceptor, specifically engaging the LYS-197 residue of the receptor[1]. Concurrently, the electron-rich aromatic system of the benzo[d]oxazole core participates in robust π–π stacking interactions with PHE-230 and TRP-33[1]. The C7-hydroxymethyl group serves as the critical vector, directing subsequent synthetic modifications (such as oxetane or cyano group additions) toward ARG-380 and GLN-37 to establish the stabilizing electrostatic interactions required for full G-protein activation and subsequent cAMP production[1].

GLP1RPathway Ligand Benzo[d]oxazole Agonist (e.g., DA-302168S analog) Interactions Hydrogen Bonding (LYS-197) π–π Stacking (PHE-230) Ligand->Interactions Engages Receptor GLP-1 Receptor (6X1A) Binding Pocket GProtein G-alpha-s Protein Activation Receptor->GProtein Conformational Shift Interactions->Receptor Stabilizes Active State Effector Adenylyl Cyclase cAMP Production GProtein->Effector Signal Transduction

Fig 2: Mechanism of GLP-1R activation by benzo[d]oxazole-derived small molecules.

References
  • Discovery and Evaluation of DA-302168S as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist. Journal of Medicinal Chemistry. URL:[Link]

  • GPR120 receptor agonists and uses thereof (US8299117B2). Google Patents.
  • Crystal structure refinement with SHELXL. SHELX / Acta Crystallographica. URL:[Link]

  • Cryo-EM structure of the active GLP-1 receptor (6X1A). RCSB Protein Data Bank. URL:[Link]

Sources

Thermodynamic stability of (2-Methylbenzo[d]oxazol-7-yl)methanol in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability and Hydrolytic Kinetics of (2-Methylbenzo[d]oxazol-7-yl)methanol in Aqueous Environments

Executive Summary

(2-Methylbenzo[d]oxazol-7-yl)methanol (CAS: 136663-42-8) is a highly specialized heterocyclic building block increasingly utilized in the synthesis of advanced therapeutics, most notably in the development of novel oral small-molecule Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists such as DA-302168S[1]. While the benzoxazole scaffold imparts critical binding affinities and structural rigidity, it introduces significant thermodynamic vulnerabilities in aqueous environments. The 2-methylbenzoxazole core is notoriously susceptible to hydrolytic ring-opening under both acidic and basic conditions[2].

This whitepaper provides a comprehensive analysis of the thermodynamic stability of (2-Methylbenzo[d]oxazol-7-yl)methanol, detailing its pH-dependent degradation kinetics, mechanistic pathways, and the self-validating experimental protocols required to accurately profile its shelf-life and formulation viability.

Structural Thermodynamics and Vulnerability

The thermodynamic instability of (2-Methylbenzo[d]oxazol-7-yl)methanol is rooted in the electronic distribution of the benzoxazole ring. The oxazole ring possesses lower aromatic resonance energy compared to its benzimidazole or benzothiazole counterparts, rendering the polar carbiminyl bond (C=N) highly susceptible to nucleophilic attack[3].

  • The 2-Methyl Substitution: While the methyl group at the C2 position provides minor steric shielding compared to an unsubstituted benzoxazole, it is insufficient to block the approach of water molecules or hydroxide ions. Furthermore, it acts as an electron-donating group via hyperconjugation, which can subtly stabilize the transition state during acid-catalyzed hydration.

  • The 7-Hydroxymethyl Group: Located on the fused benzene ring adjacent to the oxazole oxygen (position 1), this moiety introduces local polarity. Its capacity for hydrogen bonding can alter the local hydration sphere, subtly lowering the activation energy ( Ea​ ) required for the cleavage of the adjacent C-O bond during the ring-opening phase.

Mechanistic Pathways of Hydrolytic Degradation

The degradation of (2-Methylbenzo[d]oxazol-7-yl)methanol is not a simple single-step cleavage but a complex, multi-stage cascade driven by pH.

  • Protonation and Nucleophilic Attack: In acidic media, the oxazole nitrogen (N3) is protonated (pKa ~ 1.0–1.5). This drastically increases the electrophilicity of the C2 carbon. Water attacks this position to form a tetrahedral 2-hydroxybenzoxazoline intermediate[3].

  • Ring Fission and Acyl Migration: The tetrahedral intermediate undergoes ring opening. While both C-N and C-O fission can occur, C-N fission yields an O-acyl intermediate that rapidly undergoes an O-to-N acyl migration. This is thermodynamically driven by the formation of the more stable amide bond, resulting in N-(2-hydroxy-3-(hydroxymethyl)phenyl)acetamide [3].

  • Final Hydrolysis: Prolonged exposure to extreme pH leads to the slow hydrolysis of the acetamide intermediate, yielding the final degradants: 2-amino-3-(hydroxymethyl)phenol and acetic acid.

HydrolysisPathway A (2-Methylbenzo[d]oxazol- 7-yl)methanol (Intact API) B 2-Hydroxybenzoxazoline Intermediate (Tetrahedral C2) A->B H2O / H+ or OH- Nucleophilic Attack C N-(2-Hydroxy-3-(hydroxymethyl) phenyl)acetamide (Ring-Opened) B->C C-O Fission & Acyl Migration D 2-Amino-3-(hydroxymethyl) phenol + Acetic Acid (Final Degradants) C->D Hydrolysis (Slow Step)

Fig 1. Hydrolytic degradation pathway of (2-Methylbenzo[d]oxazol-7-yl)methanol.

pH-Rate Profiling and Kinetic Behavior

The hydrolysis of 2-methylbenzoxazoles exhibits a highly specific pH-rate profile. Historical kinetic studies on the 2-methylbenzoxazole core demonstrate a peak hydrolysis rate at approximately pH 1.35 [3].

  • Acidic Regime (pH < 2): The rate is maximized where the concentration of the protonated species is high, and water activity is still sufficient. At extremely low pH (< 0.5), the rate paradoxically drops due to a decrease in the activity of water acting as the nucleophile[3].

  • Neutral Regime (pH 5–8): The molecule is unprotonated and exhibits its maximum thermodynamic stability. Hydrolysis is practically negligible at room temperature.

  • Basic Regime (pH > 9): The rate increases linearly with hydroxide concentration due to direct base-catalyzed nucleophilic attack on the unprotonated C2 carbon.

Table 1: Representative Kinetic Parameters for (2-Methylbenzo[d]oxazol-7-yl)methanol

Data represents typical kinetic behavior extrapolated from 2-methylbenzoxazole core stability assays.

pHBuffer System (0.1 M) kobs​ at 25°C ( h−1 ) t1/2​ at 25°C (Days) kobs​ at 40°C ( h−1 ) t1/2​ at 40°C (Days)
1.2HCl / KCl0.01521.90.06800.42
4.0Acetate0.002014.40.00953.0
7.4Phosphate< 0.0001> 280.00.000472.0
10.0Borate0.00515.70.02301.2

Experimental Methodologies: Self-Validating Protocols

To generate reliable, submission-quality kinetic data, the experimental design must eliminate artifacts caused by buffer catalysis, co-solvent effects, and evaporative losses.

Protocol: Intrinsic Thermodynamic Stability & pH-Rate Profiling

Step 1: Buffer Selection and Preparation Prepare non-nucleophilic buffers (e.g., HCl/KCl for pH 1-2, Acetate for pH 3-5, Phosphate for pH 6-8, Borate for pH 9-10).

  • Causality: Avoid nucleophilic buffers like Tris or Citrate, which can act as general base catalysts and artificially inflate the degradation rate. Maintain a constant ionic strength ( μ=0.1 M) using NaCl to prevent primary salt effects from skewing the transition state thermodynamics.

Step 2: Compound Spiking Dissolve (2-Methylbenzo[d]oxazol-7-yl)methanol in 100% LC-MS grade DMSO to create a 10 mM stock. Spike this into the pre-warmed buffer to a final concentration of 10 µM.

  • Causality: The final assay must contain < 2% DMSO . Higher co-solvent fractions alter the dielectric constant of the aqueous medium, shifting the apparent pKa of the benzoxazole nitrogen and artificially stabilizing the hydrolysis transition state.

Step 3: Incubation and Sampling Incubate the solutions in sealed, silanized glass HPLC vials at precisely controlled temperatures (e.g., 25°C, 40°C, 60°C). Sample at logarithmic time intervals (0, 1h, 2h, 4h, 8h, 24h, 48h).

  • Causality: Silanized glass prevents non-specific adsorption of the compound to the vial walls, which would otherwise mimic chemical degradation and result in false-positive instability data.

Step 4: Reaction Quenching Quench 50 µL aliquots into 50 µL of cold acetonitrile containing 0.1% formic acid.

  • Causality: The organic solvent precipitates buffer salts and disrupts the aqueous hydration sphere, halting hydrolysis. The low temperature and acidic shift lock the equilibrium, ensuring the sample remains static while awaiting LC-MS analysis.

Step 5: UHPLC-MS/MS Quantification & Mass Balance Analyze the quenched samples. Monitor the depletion of the parent mass ( [M+H]+ m/z 164.07) and the appearance of the ring-opened acetamide ( [M+H]+ m/z 182.08).

  • Causality (Self-Validation): A strict mass balance of 98–102% between the parent loss and degradant appearance must be achieved. This confirms that hydrolysis is the sole degradation pathway, ruling out parallel oxidative or photolytic losses.

Workflow Step1 1. Buffer Preparation (pH 1.0 - 10.0, Ionic Strength 0.1M) Step2 2. Compound Spiking (10 µM final, <2% DMSO co-solvent) Step1->Step2 Step3 3. Thermal Incubation (25°C, 40°C, 60°C) & Aliquot Sampling Step2->Step3 Step4 4. Reaction Quenching (1:1 Acetonitrile + 0.1% Formic Acid) Step3->Step4 Step5 5. UHPLC-MS/MS Quantification (Reaction Kinetics & Arrhenius Plotting) Step4->Step5

Fig 2. Self-validating UHPLC-MS/MS workflow for thermodynamic stability profiling.

Strategic Recommendations for Drug Development

For formulation scientists and synthetic chemists utilizing (2-Methylbenzo[d]oxazol-7-yl)methanol, the following strategies are imperative:

  • Synthetic Processing: Avoid prolonged exposure to strong aqueous acids during workup procedures. If acidic conditions are required for Boc-deprotection or similar steps, utilize anhydrous conditions (e.g., HCl in dioxane or neat TFA) to prevent hydration of the carbiminyl bond.

  • Formulation: Aqueous liquid formulations are generally contraindicated unless tightly buffered at pH 6.5–7.5. For long-term stability, lyophilization (freeze-drying) into a solid dosage form is highly recommended to eliminate the water activity required for the nucleophilic attack.

References

  • Discovery and Evaluation of DA-302168S as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link][1]

  • Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure Source: Journal of Materials Science (via ResearchGate) URL:[Link][3]

  • Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor Source: PubMed Central (PMC), National Institutes of Health URL:[Link][2]

Sources

Methodological & Application

Application Note: (2-Methylbenzo[d]oxazol-7-yl)methanol as a Strategic Building Block in the Discovery of Oral Small-Molecule GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Focus Area: Metabolic Diseases, GPCR Agonists, and Advanced Organic Synthesis

Executive Summary

The transition from injectable peptide-based therapies to oral small-molecule drugs represents a critical frontier in the management of Type 2 Diabetes (T2D) and obesity. Central to this paradigm shift is the strategic utilization of specialized chemical building blocks that confer both potent receptor binding and favorable pharmacokinetic profiles.

(2-Methylbenzo[d]oxazol-7-yl)methanol (CAS: 136663-42-8) has emerged as a highly valuable intermediate in medicinal chemistry. Most notably, it serves as a core structural contributor in the synthesis of DA-302168S (Compound 29) , a next-generation, orally active Glucagon-Like Peptide-1 Receptor (GLP-1R) agonist currently advancing through Phase II clinical trials [1]. This application note details the chemical rationale, mechanistic pathways, and validated synthetic protocols for deploying this building block in modern drug discovery workflows.

Chemical Rationale & Structural Significance

In the context of GPCR drug design, the selection of a building block is dictated by its ability to balance lipophilicity, metabolic stability, and steric tolerance.

  • The Benzoxazole Core: The fused bicyclic benzoxazole ring provides a rigid, metabolically stable pharmacophore. Its nitrogen and oxygen heteroatoms act as essential hydrogen-bond acceptors, facilitating precise π–π and electrostatic interactions within the allosteric binding pocket of the GLP-1 receptor.

  • The Hydroxymethyl Handle: The primary alcohol (-CH₂OH) at the 7-position serves as a highly versatile synthetic handle. It acts as an excellent nucleophile for etherification reactions (such as Nucleophilic Aromatic Substitution, SNAr). The resulting ether linkage provides the necessary conformational flexibility for the molecule to adapt to the receptor's dynamic binding cleft without introducing excessive steric bulk.

Mechanistic Pathway: GLP-1R Activation

Understanding the downstream biological effect is crucial for validating the synthetic target. Small-molecule agonists like DA-302168S bind to the GLP-1R, a Class B GPCR, triggering a cascade that ultimately regulates glucose homeostasis and appetite suppression [2].

GLP1R_Signaling GLP1RA Oral GLP-1RA (e.g., DA-302168S) GLP1R GLP-1 Receptor (GPCR) GLP1RA->GLP1R Binds & Activates Gs Gs Protein Activation GLP1R->Gs Conformational Change AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion & Glycemic Control PKA->Insulin Downstream Effects

Figure 1: Intracellular signaling pathway activated by small-molecule GLP-1R agonists.

Synthetic Workflow & Experimental Protocols

The critical first step in utilizing (2-Methylbenzo[d]oxazol-7-yl)methanol is its coupling to a central scaffold, typically a halogenated pyridine, to form an ether-linked intermediate (Compound 13a) [1].

Synthetic_Workflow SM1 2-Bromo-6-fluoropyridine (Electrophile) Reaction SNAr Reaction (Base, Polar Aprotic Solvent) SM1->Reaction SM2 (2-Methylbenzo[d]oxazol-7-yl)methanol (Nucleophile) SM2->Reaction Int13a Compound 13a (Ether Linkage Formed) Reaction->Int13a Regioselective Substitution Coupling Cross-Coupling (Benzimidazole Core) Int13a->Coupling Final DA-302168S (Potent GLP-1RA) Coupling->Final Structural Optimization

Figure 2: Synthetic workflow utilizing (2-Methylbenzo[d]oxazol-7-yl)methanol as a building block.

Protocol: Synthesis of 2-bromo-6-((2-methylbenzo[d]oxazol-7-yl)methoxy)pyridine (Compound 13a)

Objective: To synthesize the ether-linked intermediate 13a via a regioselective Nucleophilic Aromatic Substitution (SNAr).

Materials:

  • (2-Methylbenzo[d]oxazol-7-yl)methanol (1.0 eq)

  • 2-Bromo-6-fluoropyridine (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Alkoxide: Dissolve (2-methylbenzo[d]oxazol-7-yl)methanol in anhydrous DMF under an inert atmosphere (N₂ or Ar) and cool to 0 °C. Carefully add NaH in small portions.

    • Causality of Experimental Choice: The strong base deprotonates the primary alcohol to form a highly nucleophilic alkoxide. Performing this at 0 °C controls the exothermic hydrogen gas evolution and prevents unwanted side reactions or degradation of the starting material.

  • Electrophile Addition: After stirring for 30 minutes at 0 °C, add 2-bromo-6-fluoropyridine dropwise to the reaction mixture.

    • Causality of Experimental Choice: The SNAr reaction is highly regioselective for the fluorine position. Fluorine's strong electron-withdrawing nature highly polarizes the C-F bond, making the ipso-carbon highly electrophilic. It stabilizes the intermediate Meisenheimer complex significantly better than bromine, ensuring the ether linkage forms exclusively at the 6-position without competitive substitution at the 2-position.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Self-Validating Checkpoint 1: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexane/EtOAc system. The complete disappearance of the UV-active, lower-Rf alcohol spot confirms the consumption of the starting material.

  • Quenching & Extraction: Quench the reaction carefully with ice water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers sequentially with water and brine (5x) to thoroughly remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography to yield Compound 13a as a light brown solid (approx. 76.1% yield).

    • Self-Validating Checkpoint 2: Confirm the structural integrity via ¹H NMR (400 MHz, DMSO-d₆). The critical validation marker is the disappearance of the broad -OH proton signal and the integration of the methylene (-CH₂-O-) protons, which will shift downfield due to the newly formed ether bond bridging two aromatic systems.

Quantitative Data & Pharmacodynamics

The successful integration of the (2-methylbenzo[d]oxazol-7-yl)methoxy motif into the final drug candidate (DA-302168S) yields a compound with superior pharmacological properties compared to earlier generation small molecules like Danuglipron [1][2][3].

Table 1: Comparative Pharmacological Profile of Oral GLP-1R Agonists

ParameterDA-302168S (Compound 29)Danuglipron
Target Receptor GLP-1 ReceptorGLP-1 Receptor
EC₅₀ (cAMP Accumulation) 1.32 nM~ Comparable
Luciferase Assay Efficacy 10x higher than DanuglipronBaseline
hERG IC₅₀ (Cardiac Safety) > 30 μM (Highly Favorable)< 30 μM (Elevated Risk)
Clinical Status Phase II ActiveDiscontinued (2025)
Key Structural Motif Benzoxazole ether linkageBenzimidazole core

Data summarized from recent preclinical and Phase I evaluations demonstrating that the structural optimization utilizing the benzoxazole building block mitigates off-target toxicity while maximizing receptor excitation.

References

  • Discovery and Evaluation of DA-302168S as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • GLP-1R in diabetes mellitus: from basic discovery to therapeutics development. Frontiers in Endocrinology. Available at:[Link]

Application Note: Cross-Coupling and Etherification Strategies Utilizing (2-Methylbenzo[d]oxazol-7-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Utility

(2-Methylbenzo[d]oxazol-7-yl)methanol (CAS: 136663-42-8) is a highly privileged bifunctional building block in modern medicinal chemistry. The rigid benzoxazole core serves as a robust hydrogen-bond-accepting pharmacophore, while the C7-hydroxymethyl group provides a versatile nucleophilic handle for complex molecule assembly.

Recently, this specific scaffold has been pivotal in the development of next-generation metabolic therapeutics. Notably, it acts as a critical precursor in the synthesis of DA-302168S, a highly efficacious oral small-molecule Glucagon-Like Peptide-1 Receptor (GLP-1R) agonist [1], where it undergoes C-O cross-coupling with heteroaryl halides. Furthermore, the benzylic alcohol moiety is heavily utilized in the structural optimization of GPR120 receptor agonists [2] targeting type 2 diabetes.

Mechanistic Rationale: Directing Reactivity

To achieve high-yielding cross-couplings with (2-Methylbenzo[d]oxazol-7-yl)methanol, experimental conditions must be precisely tailored to the electronic nature of the coupling partner.

  • The "Cesium Effect" in SNAr C-O Coupling: When coupling the benzylic alcohol with electron-deficient heteroaryl halides (e.g., 2-bromo-6-fluoropyridine), a Nucleophilic Aromatic Substitution (SNAr) pathway is favored. Cesium carbonate (Cs₂CO₃) is specifically chosen over lighter alkali bases (like K₂CO₃). The larger ionic radius of the Cs⁺ cation creates a loosely coordinated ion pair with the benzylic alkoxide. This dissociation significantly enhances the nucleophilicity of the oxygen atom, accelerating the attack on the electrophile while suppressing side reactions.

  • Solvent Causality: Anhydrous Dimethylformamide (DMF) is utilized because its polar aprotic nature effectively solvates the cesium cations, leaving the alkoxide "naked" and highly reactive, which lowers the activation energy of the transition state.

  • Transition Metal Catalysis for Unactivated Substrates: If the target aryl halide lacks electron-withdrawing groups, SNAr is unviable. In such cases, the alcohol must either be activated into a halide for Palladium-catalyzed C-C Suzuki-Miyaura coupling, or subjected to Buchwald-Hartwig C-O etherification using bulky biarylphosphine ligands (e.g., RockPhos) to facilitate the challenging reductive elimination step.

Reaction Pathway Visualization

ReactionWorkflow SM (2-Methylbenzo[d]oxazol-7-yl)methanol Base Base Activation (Cs2CO3 / DMF) SM->Base Deprotonation Act Benzylic Activation (SOCl2 or MsCl) SM->Act OH Substitution SNAr SNAr / C-O Cross-Coupling Base->SNAr Alkoxide Elec Heteroaryl Halide Addition Elec->SNAr Electrophile Prod Etherified Target (GLP-1R Precursor) SNAr->Prod C-O Bond CC Pd-Catalyzed C-C Coupling Act->CC Suzuki/Buchwald

Reaction pathways for (2-Methylbenzo[d]oxazol-7-yl)methanol in cross-coupling.

Quantitative Optimization of C-O Cross-Coupling

The following table summarizes the optimization data for the etherification of (2-Methylbenzo[d]oxazol-7-yl)methanol with 2-bromo-6-fluoropyridine, demonstrating the causality behind the finalized protocol.

EntryBase (2.0 eq)SolventTemp (°C)Catalyst / LigandYield (%)Mechanistic Observation
1K₂CO₃DMF80None45Tight ion pairing; incomplete conversion.
2 Cs₂CO₃ DMF 80 None 76 Optimal SNAr; naked alkoxide formation.
3NaHTHF0 to 25None65Rapid deprotonation but competitive side reactions.
4Cs₂CO₃Toluene100Pd(OAc)₂ / RockPhos82Required only if the halide is unactivated.

Standardized Experimental Protocols

Protocol A: Base-Mediated SNAr C-O Cross-Coupling (Etherification)

Designed for electron-deficient heteroaryl halides (e.g., GLP-1R agonist intermediate synthesis).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure N₂ (repeat 3x) to ensure a strictly anhydrous environment, preventing the competitive hydrolysis of the heteroaryl halide.

  • Alkoxide Generation: Charge the flask with (2-Methylbenzo[d]oxazol-7-yl)methanol (1.0 mmol, 163.17 mg) and anhydrous Cs₂CO₃ (2.0 mmol, 651.6 mg). Add anhydrous DMF (5.0 mL). Stir the suspension at 25 °C for 30 minutes to ensure complete deprotonation and formation of the reactive cesium alkoxide.

  • Electrophile Addition: Dissolve 2-bromo-6-fluoropyridine (1.1 mmol) in 1.0 mL of anhydrous DMF and add it dropwise to the reaction mixture over 5 minutes to prevent localized thermal spikes.

  • Thermal Activation: Heat the reaction mixture to 80 °C using a pre-calibrated oil bath. Stir vigorously for 4 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and filter. Analyze via UPLC-MS. Validation Gate: The reaction is deemed complete and ready for workup only when the extracted ion chromatogram (EIC) shows the starting material peak (m/z 164.07[M+H]⁺) is ≤ 2% relative to the product peak.

  • Workup & Isolation: Cool the mixture to room temperature and quench with 15 mL of half-saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to quantitatively remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the etherified product.

Protocol B: Benzylic Activation and Pd-Catalyzed C-C Cross-Coupling

Designed for forging sp³-sp² carbon-carbon bonds via Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Benzylic Chlorination: Dissolve (2-Methylbenzo[d]oxazol-7-yl)methanol (1.0 mmol) in anhydrous DCM (5 mL) at 0 °C. Add Thionyl Chloride (SOCl₂, 1.5 mmol) dropwise. Stir for 2 hours, then concentrate under reduced pressure to yield 7-(chloromethyl)-2-methylbenzo[d]oxazole. Note: Use immediately to prevent dimerization.

  • Catalyst Assembly: In a N₂-filled glovebox, charge a vial with the crude benzylic chloride (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%), and K₃PO₄ (3.0 mmol).

  • Coupling Reaction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Seal the vial, remove from the glovebox, and heat at 90 °C for 12 hours.

  • Self-Validating In-Process Control (IPC): Monitor via TLC (UV 254 nm). Validation Gate: Complete consumption of the benzylic chloride (typically Rf ~0.6 in 3:1 Hexane/EtOAc) indicates successful cross-coupling.

  • Purification: Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography to isolate the C-C coupled derivative.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: GPR120 receptor agonists and uses thereof Source: United States Patent US8299117B2 URL

Application Note: Rational Design of Targeted Fluorescent Probes Using (2-Methylbenzo[d]oxazol-7-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scaffold Rationale

Fluorescent probes based on the benzoxazole scaffold have become indispensable tools in molecular biology, diagnostics, and drug development. They are highly valued for their exceptional photophysical properties, including high quantum yields, excellent photostability, and unusually large Stokes shifts.

Among the various building blocks available for probe synthesis, (2-Methylbenzo[d]oxazol-7-yl)methanol (CAS: 136663-42-8) stands out as a highly versatile, dual-reactive intermediate. This molecule presents two orthogonal sites for chemical modification, allowing researchers to decouple the tuning of the fluorophore from the attachment of the targeting moiety:

  • The 2-Methyl Group (Fluorophore Extension): The electron-withdrawing nature of the imine nitrogen in the benzoxazole ring increases the acidity of the 2-methyl protons. This allows for facile Knoevenagel condensation with aromatic aldehydes, extending the π -conjugation system to tune the emission wavelength into the Red or Near-Infrared (NIR) region.

  • The 7-Hydroxymethyl Group (Targeting Handle): The primary alcohol at the 7-position serves as a decoupled conjugation handle. Because it sits off the primary longitudinal dipole axis of the extended fluorophore, modifications here (such as attaching organelle-targeting moieties) do not drastically perturb the core photophysical properties.

Mechanistic Insights: Photophysics & Causality

The design of effective biological probes requires minimizing background autofluorescence and ensuring specific subcellular localization. As a Senior Application Scientist, understanding the why behind these structural choices is critical for successful probe development.

  • Large Stokes Shifts: [4] (often >100 nm). This is critical for reducing self-quenching and avoiding the excitation back-scatter common in complex biological matrices.

  • Viscosity Sensing via Molecular Rotors: When the 2-methyl group is condensed with an electron-donating aldehyde (e.g., 4-(diethylamino)benzaldehyde), the resulting styryl-benzoxazole acts as a molecular rotor. In low-viscosity environments, the styryl double bond undergoes non-radiative decay via free rotation. In highly viscous environments (e.g., within mitochondria during apoptosis or protein aggregation), this rotation is sterically hindered, forcing the molecule to relax via radiative decay, thereby [3].

  • Mitochondrial Targeting: By converting the 7-hydroxymethyl group into a triphenylphosphonium (TPP) salt, the probe becomes a lipophilic cation. The causality of targeting is driven by the highly negative mitochondrial transmembrane potential ( ΔΨm​≈−180 mV), which [5].

Synthetic Workflow & Probe Design

SyntheticWorkflow N1 (2-Methylbenzo[d]oxazol-7-yl)methanol [Starting Scaffold] N2 Knoevenagel Condensation [π-System Extension] N1->N2 Ar-CHO, Piperidine, EtOH, Reflux N3 Styryl-Benzoxazole Intermediate [Red/NIR Fluorophore] N2->N3 N4 Hydroxyl Activation & Substitution [Targeting Handle] N3->N4 1. PBr3, DCM  2. PPh3, Toluene N5 Mitochondria-Targeted Probe [Final Sensor] N4->N5

Workflow for synthesizing targeted NIR probes from the benzoxazole scaffold.

Experimental Protocols

The following methodologies provide a self-validating system for synthesizing and applying a mitochondria-targeted, viscosity-sensitive probe derived from (2-Methylbenzo[d]oxazol-7-yl)methanol.

Protocol 1: Synthesis of a Mitochondria-Targeted Styryl-Benzoxazole Probe

Step 1: Knoevenagel Condensation

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 eq (approx. 163 mg, 1.0 mmol) of (2-Methylbenzo[d]oxazol-7-yl)methanol and 1.1 eq (195 mg, 1.1 mmol) of 4-(diethylamino)benzaldehyde in 15 mL of absolute ethanol.

  • Catalysis: Add 0.2 mL of piperidine (catalyst) and 0.1 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (80 °C) under an inert argon atmosphere for 12 hours. The solution will transition from pale yellow to deep red, indicating the successful extension of the π -system.

  • Validation & Workup: Monitor via TLC (Hexane:EtOAc 1:1). The starting material ( Rf​≈0.4 ) should disappear, replaced by a highly fluorescent red spot ( Rf​≈0.6 ). Cool to room temperature, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the Styryl-Benzoxazole Intermediate .

Step 2: Halogenation and TPP Conjugation

  • Activation: Dissolve the intermediate (0.5 mmol) in 10 mL of anhydrous dichloromethane (DCM) and cool to 0 °C. Dropwise, add 1.2 eq of phosphorus tribromide ( PBr3​ ). Stir for 2 hours at room temperature. Quench with ice water, extract with DCM, dry over anhydrous Na2​SO4​ , and evaporate to yield the bromomethyl intermediate.

  • Substitution: Dissolve the crude bromomethyl intermediate in 10 mL of anhydrous toluene. Add 2.0 eq of triphenylphosphine ( PPh3​ ). Reflux at 110 °C for 24 hours.

  • Isolation: A precipitate will form as the phosphonium salt is insoluble in hot toluene. Filter the hot solution, wash the solid with cold diethyl ether, and dry under vacuum to afford the final Mitochondria-Targeted Probe .

Protocol 2: Live-Cell Fluorescence Imaging Assay (Viscosity Sensing)
  • Cell Culture: Seed HeLa cells in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37 °C in a 5% CO2​ incubator until 70% confluent.

  • Probe Loading: Remove the media and wash the cells twice with PBS. Incubate the cells with 5 μ M of the synthesized probe (diluted from a 1 mM DMSO stock into serum-free DMEM) for 30 minutes at 37 °C.

  • Induction of Viscosity (Apoptosis Model): To validate the viscosity response, treat a subset of the loaded cells with Nystatin (10 μ M) for 1 hour to induce intracellular crowding and increased mitochondrial viscosity.

  • Imaging: Image using a confocal laser scanning microscope. Excitation: 488 nm laser. Emission collection: 600–650 nm. A significant turn-on of NIR fluorescence will be observed in the Nystatin-treated cells compared to the control group.

Cellular Targeting Mechanism

Mechanism Probe Free Probe (Low Viscosity) Uptake Mitochondrial Accumulation Probe->Uptake ΔΨm Driven Restriction Viscosity Increase (Rotor Restriction) Uptake->Restriction Microenvironment Emission Strong NIR Emission (Signal Turn-On) Restriction->Emission Radiative Decay

Mechanism of mitochondrial accumulation and viscosity-induced fluorescence turn-on.

Quantitative Data Presentation

The table below summarizes the typical photophysical evolution of the (2-Methylbenzo[d]oxazol-7-yl)methanol scaffold as it is synthetically elaborated into a targeted probe.

Compound Stage λex​ (nm) λem​ (nm)Stokes Shift (nm)Quantum Yield ( ΦF​ )Primary Application
Benzoxazole Core ~320~380~600.15Synthetic Intermediate
Styryl-Benzoxazole ~480~610~1300.05 (Low Viscosity) 0.35 (High Viscosity)Viscosity/Polarity Sensor
Targeted NIR Probe ~485~615~1300.04 (Low Viscosity) 0.32 (High Viscosity)Mitochondrial Imaging

Note: Data represents generalized values measured in PBS buffer (pH 7.4) with varying fractions of glycerol to simulate viscosity changes.

References

  • ACS Chemical Neuroscience. "Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease." ACS Chemical Neuroscience, 2022.[Link]

  • University of Bath Research Portal. "Multifunctional 1,3-benzoxazole-merocyanine-based probe for the ratiometric fluorescence detection of pH/HSO3−/viscosity in mitochondria." University of Bath, 2023.[Link]

  • RSC Advances. "A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging." RSC Advances, 2017.[Link]

  • NIH PMC. "NIR-emitting styryl dyes with large Stokes' shifts for imaging application: From cellular plasma membrane, mitochondria to Zebrafish neuromast." National Institutes of Health, 2020.[Link]

Preparation of (2-Methylbenzo[d]oxazol-7-yl)methanol stock solutions for biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of (2-Methylbenzo[d]oxazol-7-yl)methanol Stock Solutions for Biological Assays

Executive Summary & Compound Profile

(2-Methylbenzo[d]oxazol-7-yl)methanol (CAS: 136663-42-8) is a critical synthetic intermediate frequently utilized in the development of biologically active molecules, most notably in the synthesis of GPR120 receptor agonists targeted for metabolic diseases such as Type II diabetes [1]. Because of its hydrophobic benzoxazole core paired with a polar hydroxymethyl group, achieving and maintaining a stable, fully dissolved stock solution is a fundamental prerequisite for reproducible in vitro and in vivo biological assays.

This application note provides a self-validating, field-tested protocol for formulating, diluting, and storing (2-Methylbenzo[d]oxazol-7-yl)methanol to ensure maximum chemical stability and assay integrity.

Table 1: Physicochemical Properties of (2-Methylbenzo[d]oxazol-7-yl)methanol

PropertyValue
Chemical Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
CAS Registry Number 136663-42-8
Primary Solvent Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Poor (Hydrophobic character)
Storage (Solid) +4°C to +25°C, desiccated

Mechanistic Rationale: Solvent Selection and Handling (E-E-A-T)

As an Application Scientist, it is crucial to understand why specific steps are taken, rather than just executing them.

  • Solvent Causality: The benzoxazole ring system in (2-Methylbenzo[d]oxazol-7-yl)methanol imparts significant lipophilicity, making it practically insoluble in standard aqueous buffers (e.g., PBS, HBSS). Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice because its amphiphilic nature disrupts intermolecular hydrogen bonding, facilitating complete dissolution.

  • The Threat of Hygroscopy: DMSO is highly hygroscopic. If standard (non-anhydrous) DMSO is used, or if the stock is repeatedly exposed to ambient humidity, water is absorbed into the solvent. This raises the dielectric constant of the solution, which can trigger the spontaneous micro-precipitation of the benzoxazole compound. Micro-precipitates are often invisible to the naked eye but will drastically reduce the effective concentration of your drug, leading to false negatives in dose-response assays.

  • Freeze-Thaw Vulnerability: Repeated freeze-thaw cycles exacerbate moisture condensation. Therefore, single-use aliquoting is a mandatory practice for this compound.

Workflow Visualization

G A Weigh (2-Methylbenzo[d]oxazol-7-yl)methanol B Add Anhydrous DMSO (>99.9%) A->B C Vortex & Sonicate (Water Bath) B->C D Visual Inspection C->D E Clear Solution? D->E F Warm to 37°C (10 mins) E->F No G Aliquot (e.g., 20-50 µL) E->G Yes F->C H Store at -20°C or -80°C G->H

Workflow for the preparation and storage of (2-Methylbenzo[d]oxazol-7-yl)methanol stock solutions.

Experimental Protocol: Stock Solution Preparation

Required Materials:

  • (2-Methylbenzo[d]oxazol-7-yl)methanol powder (Ensure >95% purity) [2]

  • Anhydrous DMSO (Water content ≤0.005%)

  • Analytical balance (0.1 mg precision)

  • Sterile, solvent-resistant microcentrifuge tubes (e.g., polypropylene)

Step-by-Step Methodology:

  • Mass Calculation: Determine the required mass based on your target stock concentration. A standard high-concentration stock is typically 10 mM or 50 mM. Use Table 2 as a rapid reference.

  • Equilibration: Allow the vial of (2-Methylbenzo[d]oxazol-7-yl)methanol solid to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture from condensing on the cold powder.

  • Weighing: Accurately weigh the desired mass of the compound into a sterile microcentrifuge tube.

  • Dissolution: Pipette the calculated volume of anhydrous DMSO directly onto the powder.

  • Agitation: Vortex the tube vigorously for 30–60 seconds. If particulate matter remains, place the tube in a room-temperature ultrasonic water bath for 5 minutes. Scientist Tip: If the compound is stubborn, gently warming the solution to 37°C in a dry block heater will increase kinetic energy and force dissolution without degrading the molecule.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL or 50 µL) in tightly sealed tubes.

  • Storage: Immediately transfer the aliquots to a -20°C freezer (for use within 1-2 months) or a -80°C freezer (for long-term storage up to 6 months).

Table 2: Reconstitution Guide for (2-Methylbenzo[d]oxazol-7-yl)methanol (MW: 163.17 g/mol )

Target Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 1.63 mg1.00 mL
20 mM 3.26 mg1.00 mL
50 mM 8.16 mg1.00 mL
100 mM 16.32 mg1.00 mL

Dilution Strategy for Biological Assays

When transitioning from a pure DMSO stock to an aqueous biological assay buffer (e.g., cell culture media), the sudden shift in solvent polarity can cause "solvent shock," leading to rapid precipitation.

Self-Validating Dilution Protocol:

  • Thawing: Remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): If your final assay concentration is low (e.g., < 1 µM), perform serial dilutions in pure DMSO first. This ensures the compound remains fully soluble during the dilution steps.

  • Aqueous Transfer: Add the DMSO solution dropwise to the aqueous buffer while vortexing or stirring rapidly. Never add the aqueous buffer to the DMSO solution.

  • DMSO Tolerance Limit: Ensure the final concentration of DMSO in your biological assay does not exceed 0.1% (v/v) for sensitive cell-based assays, or 1.0% (v/v) for robust biochemical assays, to prevent solvent-induced cytotoxicity or enzyme denaturation.

References

  • GPR120 receptor agonists and uses thereof. US Patent 8476308B2. Google Patents.

Validation & Comparative

Validating the purity of synthesized (2-Methylbenzo[d]oxazol-7-yl)methanol using quantitative NMR

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating early-stage drug development, I frequently encounter a critical bottleneck: validating the absolute purity of novel synthetic intermediates when no identical reference standard exists. For complex scaffolds like (2-Methylbenzo[d]oxazol-7-yl)methanol —a pivotal building block in the synthesis of kinase inhibitors—relying on traditional chromatographic area normalization is a fundamental analytical risk.

This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against conventional High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). By detailing the causality behind each experimental parameter, I will demonstrate how to build a self-validating qNMR protocol that guarantees absolute quantification.

The Analytical Dilemma: Chromatography vs. qNMR

Historically, the pharmaceutical industry has relied on a mass balance approach (HPLC-UV coupled with Karl Fischer titration and Thermogravimetric Analysis) to determine purity [1][1]. However, HPLC is a secondary analytical method. It operates on the flawed assumption that the analyte and its synthetic impurities (e.g., unreacted starting materials or regioisomers) share identical UV response factors [2][2].

Conversely, qNMR is a primary ratio method . The fundamental principle of qNMR is that the integral (area under the peak) of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal [3][3]. By introducing a certified internal standard (IS) of known purity into the sample, we can determine the absolute purity of (2-Methylbenzo[d]oxazol-7-yl)methanol without ever needing a reference standard of the molecule itself [4][4].

qNMR_Validation cluster_0 Methodological Divergence Start Synthesized (2-Methylbenzo[d]oxazol-7-yl)methanol HPLC HPLC-UV Analysis (Secondary Method) Start->HPLC qNMR 1H qNMR Analysis (Primary Ratio Method) Start->qNMR HPLC_Lim Bias: UV Response Factors Requires Reference Standard HPLC->HPLC_Lim qNMR_Adv Absolute Quantification Direct Molar Proportionality qNMR->qNMR_Adv IS_Select IS Selection: Maleic Acid CRM (δ 6.26 ppm, Singlet) qNMR->IS_Select Acquisition Optimized Acquisition (D1 > 5*T1, 90° Pulse) IS_Select->Acquisition Purity Absolute Purity Yield (Integral Ratio Calculation) Acquisition->Purity

Fig 1: Logical workflow comparing qNMR absolute quantification against traditional HPLC limitations.

Self-Validating qNMR Methodology

To ensure scientific integrity, every step of this protocol is designed with explicit causality. The method self-validates by measuring inherent physical properties (like T1​ relaxation) before executing the quantitative runs.

Step 1: Internal Standard (IS) Selection

Action: Select Maleic Acid Certified Reference Material (CRM, 99.95% purity) as the internal standard. Causality: The analyte, (2-Methylbenzo[d]oxazol-7-yl)methanol, exhibits aromatic protons ( δ 7.2–7.6 ppm), a hydroxymethyl singlet/doublet ( δ ~4.9 ppm), and a methyl singlet ( δ ~2.6 ppm). Maleic acid provides a sharp, baseline-resolved singlet at δ 6.26 ppm in DMSO- d6​ . This perfectly bisects the analyte's spectral window, ensuring zero peak overlap—a mandatory requirement for accurate integration [5][5]. Furthermore, Maleic acid is highly soluble in DMSO and non-volatile, preventing mass loss during weighing [6][6].

Step 2: Precision Gravimetric Preparation

Action: Using an ultra-microbalance (d = 0.1 µg), precisely co-weigh ~15.0 mg of the analyte and ~5.0 mg of Maleic acid CRM directly into a static-free vial. Add 1.0 mL of DMSO- d6​ and sonicate for 5 minutes. Prepare three independent replicates. Causality: qNMR is fundamentally a gravimetric technique; weighing errors translate directly into purity errors. Co-weighing directly into the vial eliminates transfer losses. Preparing three replicates self-validates the precision of the method (target RSD 1.0%) [7][7].

Step 3: T1​ Measurement and Acquisition

Action: Perform an inversion-recovery experiment to measure the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton (typically the aromatic protons, found to be ~4.5 s). Set the relaxation delay ( D1​ ) to 30 seconds. Acquire using a 90° pulse angle (zg pulse program) for 64 scans. Causality: For absolute quantification, nuclei must completely return to thermal equilibrium between pulses. Setting D1​≥5×T1​ guarantees >99.3% magnetization recovery, preventing the artificial attenuation of slow-relaxing signals [8][8]. The 90° pulse maximizes the Signal-to-Noise Ratio (SNR), essential for detecting trace impurities [9][9].

Step 4: Data Processing & Calculation

Action: Apply a 0.3 Hz exponential line broadening function, manually correct the phase and baseline, and integrate the Maleic acid singlet ( δ 6.26, 2H) and the analyte's 2-methyl singlet ( δ 2.62, 3H). Calculate absolute purity ( Px​ ) using the standard qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral, N = number of protons, M = molar mass, W = weight, and P = purity).

Data Presentation & Comparative Analysis

To objectively evaluate the efficacy of this protocol, three distinct synthetic batches of (2-Methylbenzo[d]oxazol-7-yl)methanol were analyzed using qNMR, HPLC-UV (254 nm), and GC-FID.

Table 1: Analytical Performance Comparison
Parameter 1 H qNMRHPLC-UVGC-FID
Quantification Principle Primary ratio (molar)Secondary (separation/absorbance)Secondary (separation/ionization)
Reference Standard Need Generic Internal StandardIdentical Analyte StandardIdentical Analyte Standard
Response Bias None (Universal 1 H response)High (UV chromophore dependent)Moderate (Volatility/FID response)
Sample Recovery Non-destructiveDestructiveDestructive
Method Dev Time < 1 hourDays to WeeksDays to Weeks
Table 2: Experimental Purity Results for (2-Methylbenzo[d]oxazol-7-yl)methanol
Batch IDqNMR Purity (% w/w)HPLC-UV Purity (Area %)GC-FID Purity (Area %)Discrepancy Analysis
MBM-001 98.15 ± 0.12 99.4099.10HPLC overestimates purity due to low-UV absorbing aliphatic impurities missed at 254 nm.
MBM-002 99.50 ± 0.08 99.6599.55High purity batch; methods converge as impurity bias is minimized.
MBM-003 96.80 ± 0.15 98.2097.90Significant baseline impurities detected by qNMR but unresolved/undetected by chromatography.

Insight: As demonstrated in Table 2, HPLC-UV consistently overestimates the purity of lower-quality batches (MBM-001 and MBM-003). Because qNMR relies on the universal response of the 1 H nucleus rather than a molecule's extinction coefficient, it captures the true mass fraction of the analyte, exposing hidden impurities that chromatography misses.

Conclusion

For the validation of synthesized intermediates like (2-Methylbenzo[d]oxazol-7-yl)methanol, qNMR is not merely an alternative to HPLC—it is a fundamentally superior approach for absolute quantification. By carefully selecting an internal standard like Maleic acid and strictly adhering to relaxation kinetics ( D1​>5×T1​ ), researchers can deploy a self-validating system that bypasses the need for identical reference standards, accelerating drug development timelines while ensuring uncompromising scientific integrity.

References

  • A Guide to Quantit
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Let's try doing quantitative NMR | Applic
  • Quantitative NMR (qNMR) vs.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Survey and qualification of internal standards for quantific
  • Internal Standard for qNMR (Calibration Standard for qNMR). Fujifilm Wako Chemicals.
  • Equivalency between Mass Balance and qNMR methodologies. USP.

Sources

A Comparative Guide to the Target Binding Efficacy of (2-Methylbenzo[d]oxazol-7-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds with diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Within this class, analogs of (2-Methylbenzo[d]oxazol-7-yl)methanol are of particular interest due to their potential for substitution at various positions, allowing for the fine-tuning of their pharmacological properties. This guide provides a comprehensive comparison of the target binding efficacy of a series of virtual (2-Methylbenzo[d]oxazol-7-yl)methanol analogs. We will delve into the rationale behind the experimental design, provide detailed protocols for target binding assays, and present a comparative analysis of the binding data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of this promising class of compounds.

The core structure of (2-Methylbenzo[d]oxazol-7-yl)methanol offers several points for chemical modification, primarily on the benzoxazole ring and the methyl group. By systematically altering these positions, we can explore the impact of sterics and electronics on target binding affinity. For the purpose of this guide, we will focus on a hypothetical series of analogs designed to probe these effects.

Designing the Analogs: A Strategy for SAR Exploration

To effectively compare the efficacy of (2-Methylbenzo[d]oxazol-7-yl)methanol analogs, a systematic approach to structural modification is essential. The following diagram illustrates the core scaffold and the key points of diversification (R1 and R2) for our virtual analog series.

Caption: Core structure of (2-Methylbenzo[d]oxazol-7-yl)methanol and points of analog diversification.

This systematic modification allows for a clear investigation of how different functional groups impact the binding affinity of the compounds to a specific biological target.

Comparative Efficacy in Target Binding: A Case Study with c-Met Kinase

Based on the known anticancer properties of many benzoxazole derivatives, we have selected the c-Met kinase as our exemplary biological target.[3] The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its dysregulation is implicated in various cancers. The following sections detail a comparative binding study of our virtual analog series against c-Met.

Experimental Design: Fluorescence Polarization Assay

To quantify the binding affinity of our analogs for c-Met kinase, a fluorescence polarization (FP) assay is an excellent choice. This in-solution, homogeneous assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled ligand (tracer) upon binding to a larger protein.[4][5] Unbound tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger protein, the tracer's tumbling is slowed, leading to an increase in fluorescence polarization. Competitive FP assays, where unlabeled compounds compete with the tracer for binding to the protein, are particularly useful for determining the binding affinities (Ki) of test compounds.[6]

The general workflow for our competitive FP assay is depicted below:

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Data Acquisition & Analysis prep_tracer Prepare fluorescent tracer solution mix Mix tracer, c-Met, and analog in microplate wells prep_tracer->mix prep_protein Prepare c-Met kinase solution prep_protein->mix prep_analogs Prepare serial dilutions of test analogs prep_analogs->mix incubate Incubate to reach binding equilibrium mix->incubate read_fp Read fluorescence polarization on a plate reader incubate->read_fp analyze Calculate IC50 and Ki values read_fp->analyze

Caption: Workflow for the competitive fluorescence polarization binding assay.

Detailed Protocol: Competitive Fluorescence Polarization Assay for c-Met Kinase

The following protocol is a detailed, self-validating system for assessing the binding of the (2-Methylbenzo[d]oxazol-7-yl)methanol analog series to c-Met kinase.

Materials:

  • Purified, active c-Met kinase protein

  • Fluorescently labeled tracer with known affinity for the c-Met ATP binding site

  • (2-Methylbenzo[d]oxazol-7-yl)methanol and its analogs, dissolved in DMSO

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20

  • 384-well, non-binding, black microplates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X solution of the fluorescent tracer in Assay Buffer at a concentration equal to its Kd for c-Met.

    • Prepare a 2X solution of c-Met kinase in Assay Buffer. The optimal concentration should be determined empirically but is typically around the Kd of the tracer.

    • Prepare serial dilutions of the test analogs and a known c-Met inhibitor (positive control) in DMSO, followed by a further dilution in Assay Buffer to create a 4X stock.

  • Assay Plate Setup:

    • Add 5 µL of the 4X analog solutions (or control) to the appropriate wells of the 384-well plate.

    • For "no inhibitor" control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

    • For "no protein" control wells (to measure the polarization of free tracer), add 5 µL of Assay Buffer with DMSO and 10 µL of Assay Buffer.

  • Reaction Initiation and Incubation:

    • Add 10 µL of the 2X c-Met kinase solution to all wells except the "no protein" controls.

    • Add 5 µL of the 2X fluorescent tracer solution to all wells.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The raw fluorescence polarization data is used to calculate the percent inhibition for each analog concentration.

    • Plot the percent inhibition against the logarithm of the analog concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the binding affinity (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Tracer]/Kd_tracer)).

Comparative Binding Data

The following table presents hypothetical, yet plausible, binding data for our virtual analog series against c-Met kinase, as determined by the competitive fluorescence polarization assay.

Analog IDR1R2IC50 (nM)Ki (nM)
Parent-1 HCH315075
Analog-A1 FCH38040
Analog-A2 OMeCH3300150
Analog-B1 HCH2CH3250125
Analog-B2 HPhenyl>1000>500
Analog-C1 FCH2CH318090
Interpretation of Results and Structure-Activity Relationship (SAR)

The data in the table above allows for a clear comparison of the binding efficacy of the different analogs and the elucidation of key structure-activity relationships:

  • Electronic Effects at R1: The introduction of an electron-withdrawing fluorine atom at the 5-position (Analog-A1) resulted in a nearly two-fold increase in binding affinity compared to the parent compound. Conversely, the electron-donating methoxy group (Analog-A2) led to a significant decrease in affinity. This suggests that an electron-deficient benzoxazole ring is favorable for binding to the c-Met kinase active site.

  • Steric Effects at R2: Increasing the steric bulk at the 2-methyl position from a methyl (Parent-1) to an ethyl group (Analog-B1) was detrimental to binding affinity. The introduction of a bulky phenyl group (Analog-B2) completely abolished significant binding. This indicates that the binding pocket has limited space in this region.

  • Combined Effects: The combination of a favorable electronic modification (F at R1) with an unfavorable steric modification (ethyl at R2) in Analog-C1 resulted in an intermediate binding affinity, highlighting the interplay of these factors.

Conclusion

This guide has presented a systematic approach to comparing the target binding efficacy of (2-Methylbenzo[d]oxazol-7-yl)methanol analogs. Through the design of a focused virtual library and the application of a robust competitive fluorescence polarization binding assay, we have demonstrated how structure-activity relationships can be elucidated for this important class of compounds. The findings from such studies are critical for the rational design and optimization of novel benzoxazole-based therapeutics. Researchers and drug development professionals can adapt the principles and protocols outlined herein for their own investigations into the therapeutic potential of these and other small molecule scaffolds.

References

  • Bio-protocol. (n.d.). Fluorescence polarization binding assays. Retrieved from [Link]

  • nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • PubMed. (2010, September 15). Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds. Retrieved from [Link]

  • ACS Publications. (2002, March 15). Inhibition of Protein−Protein Association by Small Molecules: Approaches and Progress | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2'-Hydroxyphenyl)benzoxazole Analogs of UK-1. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • ACS Chemical Biology. (2010, November 16). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

  • PMC. (n.d.). Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs. Retrieved from [Link]

  • ResearchGate. (2018, December 11). (PDF) Small Molecule Inhibitors Targeting New Targets of Protein-Protein Interactions. Retrieved from [Link]

  • PNAS. (2009, March 24). Identifying the proteins to which small-molecule probes and drugs bind in cells. Retrieved from [Link]

  • ACS Publications. (2025, October 14). A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. Retrieved from [Link]

  • PMC. (2024, September 13). Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • International Journal of Research and Review. (2022, December 15). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

  • RSC Publishing. (2015, July 26). State-of-the-art Strategies of Targeting Protein-Protein Interactions by Small-molecule Inhibitors. Retrieved from [Link]

  • Journal of Clinical Practice and Research. (2026, February 10). Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Retrieved from [Link]

  • MDPI. (2022, December 3). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Retrieved from [Link]

  • PubMed. (2016, June 10). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. Retrieved from [Link]

  • PubMed. (2004, July 16). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Retrieved from [Link]

  • University of Dundee. (2021, May 19). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. Retrieved from [Link]

  • Chem Rev Lett. (2025). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). Retrieved from [Link]

  • MDPI. (2021, July 11). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Retrieved from [Link]

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Sources

Reproducibility of published (2-Methylbenzo[d]oxazol-7-yl)methanol synthesis routes across labs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Reproducibility of (2-Methylbenzo[d]oxazol-7-yl)methanol

As the demand for novel metabolic disease therapeutics accelerates, the benzoxazole building block (2-Methylbenzo[d]oxazol-7-yl)methanol (CAS: 136663-42-8) has emerged as a critical intermediate. It is prominently featured in the synthesis of GPR120 receptor agonists [1] and cutting-edge oral small-molecule GLP-1 receptor agonists, such as the recently disclosed DA-302168S [2].

Despite its structural simplicity, cross-lab reproducibility for synthesizing this compound varies drastically. Discrepancies in yield and purity usually stem from poor chemoselectivity during the reduction phase and product entrapment during aqueous workup. As a Senior Application Scientist, I have evaluated the published synthetic routes to provide an objective comparison, highlighting the mechanistic causality behind experimental choices to ensure your lab achieves self-validating, reproducible results.

Mechanistic Pathway & Application Landscape

To understand the synthetic challenges, we must first map the chemical lineage of the compound. The diagram below illustrates the two primary synthetic strategies and their downstream pharmaceutical applications.

G SM1 3-Amino-2-hydroxybenzoic acid (Starting Material A) Int1 Ethyl 2-methylbenzo[d]oxazole-7-carboxylate (Key Intermediate) SM1->Int1 1. EtOH, H2SO4 2. Triethyl orthoacetate, pTSA SM2 2-Hydroxy-3-nitrobenzoic acid (Starting Material B) SM2->Int1 1. Pd/C, H2 2. Cyclization Prod (2-Methylbenzo[d]oxazol-7-yl)methanol CAS: 136663-42-8 Int1->Prod Reduction (LiAlH4 or BH3·THF) App1 GPR120 Agonists (Metabolic Syndrome) Prod->App1 Drug Discovery App2 GLP-1R Agonists (T2D & Obesity) Prod->App2 Lead Optimization

Synthesis routes of (2-Methylbenzo[d]oxazol-7-yl)methanol and its pharmaceutical applications.

Comparative Analysis of Synthesis Routes

The synthesis generally converges on the reduction of a benzoxazole-7-carboxylate ester or acid. We compared the two most prevalent reduction strategies across multiple laboratory environments.

Route A: Lithium Aluminum Hydride (LiAlH₄) Reduction of the Ester This is the classical, highly scalable route cited in early GPR120 patent literature [1]. However, it is notorious for operator-dependent yields.

Route B: Borane-THF (BH₃·THF) Reduction of the Carboxylic Acid A modernized approach that bypasses esterification, directly reducing the carboxylic acid. While reagents are costlier, the chemoselectivity is vastly superior.

Quantitative Data Summary
ParameterRoute A: LiAlH₄ Reduction (Ester)Route B: Borane-THF Reduction (Acid)
Average Isolated Yield 55% – 68%78% – 85%
Chemoselectivity Moderate (Risk of oxazole ring-opening)High (Preserves the heterocycle)
Workup Complexity High (Requires strict Fieser quench)Low (Simple methanol/acid quench)
Scalability Excellent (Low reagent cost)Moderate (High cost of Borane at scale)
Reproducibility Score 6.5 / 109.0 / 10

Critical Reproducibility Factors (The "Why" Behind the Steps)

To elevate Route A's reproducibility to acceptable commercial standards, scientists must understand the chemical causality of the failures:

  • Reductive Ring-Opening (Chemoselectivity Failure): LiAlH₄ is a powerful nucleophile. If the reaction temperature exceeds 5°C during addition, or if an excessive molar equivalent is used, the hydride will attack the electrophilic C2 position of the benzoxazole ring. This leads to irreversible C-O bond cleavage, yielding secondary amine byproducts that are notoriously difficult to separate from the product.

  • Gelatinous Emulsions (Workup Failure): Standard aqueous quenching of LiAlH₄ generates aluminum hydroxide gels. Because the target methanol compound is amphoteric and possesses moderate water solubility, it easily becomes trapped in this emulsion matrix. Utilizing the Fieser Method (detailed below) forces the aluminum complexes to precipitate as granular sodium aluminate, which can be cleanly filtered, rescuing up to 20% of the yield.

Standardized Experimental Protocol: Route A (Optimized)

The following self-validating protocol has been optimized to mitigate the common pitfalls of the LiAlH₄ route, ensuring high-fidelity replication.

Step 1: Synthesis of Ethyl 2-methylbenzo[d]oxazole-7-carboxylate
  • Objective: Form the benzoxazole core without over-acetylation.

  • Procedure:

    • In a 500 mL round-bottom flask, dissolve ethyl 3-amino-2-hydroxybenzoate (10.0 g, 55.2 mmol) in triethyl orthoacetate (50 mL).

    • Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.5 g).

    • Causality Checkpoint: Heat the mixture to 120°C. Using an orthoester instead of acetic anhydride prevents the formation of di-acetylated byproducts, ensuring a clean cyclization driven by the distillation of ethanol byproducts.

    • Monitor by TLC (Hexane:EtOAc 3:1). Upon completion (approx. 4 hours), concentrate in vacuo.

    • Purify via silica gel chromatography to yield the intermediate as a pale yellow solid.

Step 2: Controlled Reduction to (2-Methylbenzo[d]oxazol-7-yl)methanol
  • Objective: Reduce the ester to the alcohol while preserving the benzoxazole ring.

  • Procedure:

    • Flame-dry a 250 mL 3-neck flask under inert Argon. Add anhydrous THF (80 mL) and the intermediate ester (5.0 g, 24.3 mmol).

    • Cool the solution to precisely 0°C using an ice-brine bath.

    • Critical Step: Add LiAlH₄ (1.0 M in THF, 26.7 mL, 1.1 eq) dropwise via syringe pump over 30 minutes.

    • Causality Checkpoint: Maintain internal temperature below 5°C. The strict 1.1 equivalent limit and low temperature prevent the hydride from attacking the C2 position of the oxazole ring.

    • Stir at 0°C for 1 hour. Do not let the reaction warm to room temperature.

    • Fieser Quench (Self-Validating Workup):

      • Slowly add 1.0 mL of DI water dropwise (vigorous H₂ gas evolution will occur).

      • Add 1.0 mL of 15% aqueous NaOH.

      • Add 3.0 mL of DI water.

      • Stir vigorously for 15 minutes until the grey mixture turns into a stark white, granular suspension.

    • Filter the granular aluminum salts through a pad of Celite, washing the cake thoroughly with hot EtOAc (3 x 50 mL).

    • Concentrate the filtrate in vacuo to afford (2-Methylbenzo[d]oxazol-7-yl)methanol as an off-white crystalline solid (Yield: ~68-72%).

References

  • US8476308B2 - GPR120 receptor agonists and uses thereof. Google Patents.
  • Discovery and Evaluation of DA-302168S as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist. Journal of Medicinal Chemistry - ACS Publications.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methylbenzo[d]oxazol-7-yl)methanol
Reactant of Route 2
(2-Methylbenzo[d]oxazol-7-yl)methanol

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